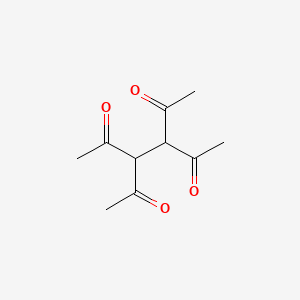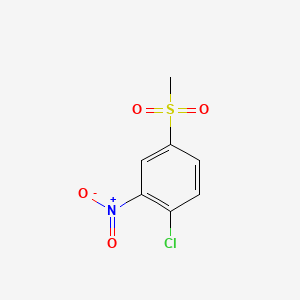
3,4-二乙酰己烷-2,5-二酮
描述
3,4-Diacetylhexane-2,5-dione is a useful research compound. Its molecular formula is C10H14O4 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
The exact mass of the compound 3,4-Diacetylhexane-2,5-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35137. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,4-Diacetylhexane-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Diacetylhexane-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
取代的薁杂环类似物的合成
3,4-二乙酰己烷-2,5-二酮: 是一种有效地用于合成取代的薁杂环类似物的合成子。 该过程涉及与芳香醛和三烷基正甲酸酯的环缩合反应,该反应在醋酸酐中用高氯酸溶液促进 。 这些杂环类似物由于具有抗炎、抗癌和抑菌作用,因此在药物化学中具有潜在的应用价值 .
环庚并[c]呋喃鎓高氯酸酯的制备
该化合物用于一锅法合成4,8-二烷氧基-6-芳基-1,3-二甲基环庚并[c]呋喃鎓高氯酸酯。 这些呋喃鎓盐因其独特的电子和结构性质而受到关注,这些性质可用于开发新型材料 .
环庚并[c]噻吩鎓高氯酸酯的开发
在硫化氢存在下,3,4-二乙酰己烷-2,5-二酮发生环缩合反应生成环庚并[c]噻吩鎓高氯酸酯。 这些噻吩鎓盐因其在创建含硫聚合物方面的潜在用途而受到研究 .
环庚并[c]吡咯鎓高氯酸酯的合成
该化合物也是合成环庚并[c]吡咯鎓高氯酸酯的关键,其合成方法是用芳胺、乙酸铵或脂肪胺乙酸盐。 这些吡咯鎓盐对于研究导电材料和电化学应用非常有价值 .
氮杂和噻杂薁盐的制备
3,4-二乙酰己烷-2,5-二酮: 对于制备氮杂和噻杂薁盐至关重要,这些盐经水解后会生成环庚并[c]吡咯-4-酮和环庚并[c]噻吩-4-酮。 这些化合物是药物合成中的重要中间体 .
获得 2-氮杂薁衍生物
首次使用3,4-二乙酰己烷-2,5-二酮合成了薁的杂环类似物4,8-二乙氧基-1,3-二甲基-2-氮杂薁。 这种新型化合物扩展了薁家族,该家族以其独特的和宝贵的化学性质而闻名 .
对环庚三烯酮和杂薁的探索
该化合物的作用扩展到环庚三烯酮、其缩合类似物、薁和杂薁以及相应的阳离子的研究。 这些研究对于了解这些类化合物的化学行为和潜在应用至关重要 .
化学教育和研究方法
最后,3,4-二乙酰己烷-2,5-二酮作为化学教育中的案例研究来演示合成方法和反应机理。 它作为一个例子来教授高级有机合成技术并开发新的实验室实验 .
安全和危害
作用机制
Target of Action
The primary target of 3,4-Diacetylhexane-2,5-dione is aromatic aldehydes and trialkyl orthoformates . These compounds play a crucial role in the synthesis of various heteroanalogs .
Mode of Action
3,4-Diacetylhexane-2,5-dione interacts with its targets through a process known as cyclocondensation . This reaction involves the compound and its targets (aromatic aldehydes and trialkyl orthoformates) under the action of a 16% perchloric acid solution in acetic anhydride .
Biochemical Pathways
The cyclocondensation reaction leads to the synthesis of 4,8-dialkoxy-6-aryl-1,3-dimethylcyclohepta[c]furanium perchlorates . Under similar conditions, with hydrogen sulfide, cyclohepta[c]thiophenium perchlorates are obtained, while cyclohepta[c]pyrrolium perchlorates are prepared with arylamines, ammonium acetate, or aliphatic amine acetates .
Result of Action
The cyclocondensation reaction results in the formation of various heteroanalogs . For instance, a heteroanalog of azulene, 4,8-diethoxy-1,3-dimethyl-2-azaazulene, has been obtained for the first time . Hydrolysis of aza- and thiaazulenium salts gives the corresponding cyclohepta[c]pyrrol-4-ones and cyclohepta[c]thiophen-4-ones .
Action Environment
The action of 3,4-Diacetylhexane-2,5-dione is influenced by the presence of a 16% perchloric acid solution in acetic anhydride . This suggests that the compound’s action, efficacy, and stability could be influenced by the acidity of the environment.
生化分析
Biochemical Properties
3,4-Diacetylhexane-2,5-dione plays a significant role in biochemical reactions, particularly in the formation of heterocyclic compounds. It interacts with primary amines to form symmetric 3,4-diacetyl-2,5-dimethoxypyrroles through heterocyclization reactions . This compound is also involved in cyclocondensation reactions with aromatic aldehydes and trialkyl orthoformates under acidic conditions . These interactions highlight its importance in synthetic organic chemistry.
Cellular Effects
The effects of 3,4-Diacetylhexane-2,5-dione on various cell types and cellular processes are profound. It influences cell function by participating in the synthesis of heterocyclic compounds, which can affect cell signaling pathways and gene expression. For instance, the formation of cyclohepta[c]pyrrolium and cyclohepta[c]thiophenium perchlorates from 3,4-Diacetylhexane-2,5-dione can impact cellular metabolism and signaling .
Molecular Mechanism
At the molecular level, 3,4-Diacetylhexane-2,5-dione exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s ability to undergo cyclocondensation reactions with aromatic aldehydes and trialkyl orthoformates under acidic conditions demonstrates its role in enzyme-mediated processes . These reactions can lead to changes in gene expression and the formation of biologically active heterocyclic compounds.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Diacetylhexane-2,5-dione change over time due to its stability and degradation. The compound’s stability under various conditions, including acidic environments, allows for prolonged reactions and the formation of stable products . Long-term studies have shown that 3,4-Diacetylhexane-2,5-dione can maintain its activity and influence cellular functions over extended periods.
Dosage Effects in Animal Models
The effects of 3,4-Diacetylhexane-2,5-dione vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by participating in biochemical reactions and influencing cellular processes. At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
3,4-Diacetylhexane-2,5-dione is involved in various metabolic pathways, including those that lead to the formation of heterocyclic compounds. It interacts with enzymes and cofactors to facilitate cyclocondensation reactions and the synthesis of biologically active molecules . These interactions can affect metabolic flux and the levels of metabolites in cells.
Transport and Distribution
Within cells and tissues, 3,4-Diacetylhexane-2,5-dione is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The distribution of 3,4-Diacetylhexane-2,5-dione can affect its activity and function in biochemical reactions.
Subcellular Localization
The subcellular localization of 3,4-Diacetylhexane-2,5-dione is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with biomolecules and its role in cellular processes.
属性
IUPAC Name |
3,4-diacetylhexane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-5(11)9(6(2)12)10(7(3)13)8(4)14/h9-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKRBHOAJUMOKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(C(=O)C)C(=O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60198270 | |
| Record name | 3,4-Diacetylhexane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5027-32-7 | |
| Record name | 3,4-Diacetyl-2,5-hexanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5027-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Diacetylhexane-2,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005027327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraacetylethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35137 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Diacetylhexane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-diacetylhexane-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.381 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-Diacetyl-2,5-hexanedione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ6RVQ86SM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![[1,2,4]Triazolo[1,5-a]pyridine](/img/structure/B1293900.png)



